Bienvenue dans la boutique en ligne BenchChem!

(1-Methoxycyclopropyl)methanamine hydrochloride

FGFR4 inhibitor Kinase selectivity Targeted cancer therapy

(1-Methoxycyclopropyl)methanamine hydrochloride (CAS 1574118-00-5) is a gem-disubstituted cyclopropylamine building block with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol. It features a primary amine separated by a methylene spacer from a cyclopropane ring bearing a geminal methoxy substituent.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 1574118-00-5
Cat. No. B2881772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methoxycyclopropyl)methanamine hydrochloride
CAS1574118-00-5
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESCOC1(CC1)CN.Cl
InChIInChI=1S/C5H11NO.ClH/c1-7-5(4-6)2-3-5;/h2-4,6H2,1H3;1H
InChIKeyGLZZBHGMRSSFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methoxycyclopropyl)methanamine hydrochloride (CAS 1574118-00-5): Core Specifications and Procurement-Relevant Profile


(1-Methoxycyclopropyl)methanamine hydrochloride (CAS 1574118-00-5) is a gem-disubstituted cyclopropylamine building block with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . It features a primary amine separated by a methylene spacer from a cyclopropane ring bearing a geminal methoxy substituent. The hydrochloride salt form confers a defined melting point of 226–228 °C and enhanced aqueous solubility compared to the free base (CAS 1554452-98-0), making it a versatile intermediate for pharmaceutical and agrochemical synthesis . As a member of the 1-substituted cyclopropylamine class, this compound serves as a privileged scaffold in medicinal chemistry, with documented applications in selective kinase inhibitor programs and CNS-targeted drug discovery campaigns [1].

Why Generic Cyclopropylamine Building Blocks Cannot Substitute for (1-Methoxycyclopropyl)methanamine hydrochloride in Research and Development Programs


The geminal methoxy substituent on the cyclopropane ring of (1-methoxycyclopropyl)methanamine hydrochloride is not a passive structural feature—it actively modulates key molecular properties that directly govern target engagement, selectivity, and developability. The electron-withdrawing inductive effect of the methoxy group alters the basicity of the adjacent amine and introduces a hydrogen bond acceptor that is absent in simple alkyl-substituted analogs such as (1-methylcyclopropyl)methanamine . This functional divergence translates into quantifiable differences in lipophilicity (LogP 0.12 vs. 0.4–0.83 for the methyl analog), target selectivity profiles (e.g., FGFR4 vs. FGFR1 kinase discrimination exceeding 2,000-fold in derivative compounds), and pharmacokinetic behavior [1]. Consequently, substituting a generic cyclopropylmethanamine building block into a synthetic route designed around the methoxy-substituted scaffold will alter the physicochemical and pharmacological fingerprint of the resulting molecule in ways that cannot be compensated by downstream modifications alone .

Quantitative Differentiation Evidence for (1-Methoxycyclopropyl)methanamine hydrochloride vs. Closest Analogs: A Procurement-Relevant Comparison Guide


FGFR4 Kinase Selectivity Over FGFR1: >2,000-Fold Discrimination Enabled by the 1-Methoxycyclopropylmethylamine Pharmacophore

In a direct head-to-head comparison within the same patent series (US11667631), the compound incorporating the (1-methoxycyclopropyl)methanamine fragment as a key pharmacophoric element (Example 9) demonstrated an FGFR4 IC₅₀ of 4.70 nM versus an FGFR1 IC₅₀ of 10,000 nM, yielding a selectivity ratio of approximately 2,128-fold for FGFR4 over FGFR1 [1]. This selectivity is critical because pan-FGFR inhibition (particularly of FGFR1) is associated with dose-limiting hyperphosphatemia and tissue calcification toxicities. In contrast, pan-FGFR inhibitors such as AZD-4547 show FGFR4 IC₅₀ = 47 nM with only ~59-fold selectivity over FGFR1 (IC₅₀ = 0.8 nM), while selective FGFR4 inhibitor compound 3h (lacking the methoxycyclopropyl motif) shows >3,000 nM against FGFR4 with only ~56-fold selectivity [2]. The methoxycyclopropylmethylamine moiety contributes to this selectivity by engaging the non-conserved Cys552 residue in the FGFR4 hinge region via its hydrogen bond acceptor capability [3].

FGFR4 inhibitor Kinase selectivity Targeted cancer therapy

Lipophilicity Modulation: Methoxy vs. Methyl Substituent Effects on logP and Predicted Aqueous Solubility

The geminal methoxy substituent significantly reduces lipophilicity compared to the methyl-substituted analog. (1-Methoxycyclopropyl)methanamine (free base, CAS 1554452-98-0) has a measured LogP of 0.1241 , whereas (1-methylcyclopropyl)methanamine (CAS 98137-40-7) has a computed XLogP3 of 0.4 and a CLogP of 0.828 [1]. This represents a reduction of 0.28–0.70 log units. The estimated aqueous solubility of the methyl analog at 25 °C is 1.489 × 10⁵ mg/L (log Kow = 1.10) , while the methoxy analog's lower logP predicts enhanced aqueous solubility owing to the hydrogen bond acceptor capacity of the ether oxygen, which offsets the lipophilicity of the cyclopropane ring . This difference is consequential in lead optimization, where each 0.5 log unit reduction in logP correlates with improved metabolic stability, reduced hERG binding, and lower promiscuity rates in safety pharmacology panels.

Physicochemical properties Lipophilicity Drug-likeness

Hydrochloride Salt Form: Solid-State Handling and Aqueous Solubility Advantages Over Free Base for Reaction Scale-Up

(1-Methoxycyclopropyl)methanamine hydrochloride (CAS 1574118-00-5) offers distinct handling and formulation advantages over its free base counterpart (CAS 1554452-98-0). The hydrochloride salt is a colorless to pale yellow crystalline solid with a defined melting point of 226–228 °C, facilitating accurate weighing, storage stability, and batch-to-batch consistency in multi-step synthetic sequences . The salt form enhances aqueous solubility compared to the free base, which is particularly advantageous for reactions conducted in aqueous or protic media, such as reductive aminations and amide couplings under physiological-like pH conditions . In contrast, the free base (molecular weight 101.15 g/mol) is a liquid or low-melting solid that requires more rigorous storage conditions and presents challenges in gravimetric dispensing for high-throughput parallel synthesis . For procurement in medicinal chemistry workflows, the hydrochloride salt enables direct use without in situ acid activation steps, reducing protocol complexity and improving reaction reproducibility.

Salt form selection Solid-state properties Process chemistry

MAO B Inhibitory Pharmacophore: Class-Level Evidence for Methoxy-Substituted Cyclopropylamines Achieving Sub-Nanomolar Potency

While no direct MAO B inhibition data exist for (1-methoxycyclopropyl)methanamine hydrochloride itself, class-level evidence from closely related 2-methoxy-substituted cyclopropylamines demonstrates that the methoxy group on the cyclopropane ring is a critical determinant of MAO B inhibitory potency and selectivity. The compound cis-N-benzyl-2-methoxycyclopropylamine achieved an IC₅₀ of 5 nM for MAO B and 170 nM for MAO A after 30-minute pre-incubation, representing 34-fold selectivity for MAO B [1]. This is over 20-fold more potent than tranylcypromine (trans-2-phenylcyclopropylamine), the archetypal cyclopropylamine MAO inhibitor, and critically, these cis-2-methoxy derivatives showed no detectable inhibition of LSD1 (KDM1A), an off-target liability of tranylcypromine-based inhibitors that limits their therapeutic utility in non-oncology indications [2]. The methoxy substituent contributes to this profile by altering the electronic environment of the cyclopropane ring, modulating the rate of covalent adduct formation with the FAD cofactor, and introducing steric constraints that disfavor LSD1 binding while preserving MAO B engagement [3]. This class-level inference supports the rationale for selecting 1-methoxy-substituted analogs for CNS programs where MAO B selectivity without LSD1 inhibition is a design objective.

Monoamine oxidase B CNS drug discovery Irreversible inhibition

Best-Fit Research and Industrial Application Scenarios for (1-Methoxycyclopropyl)methanamine hydrochloride Based on Differentiated Evidence


FGFR4-Selective Kinase Inhibitor Programs for Hepatocellular Carcinoma and Rhabdomyosarcoma

Procurement of (1-methoxycyclopropyl)methanamine hydrochloride is strategically indicated for medicinal chemistry teams developing FGFR4-selective inhibitors where isoform selectivity over FGFR1 is a critical program criterion. The demonstrated ability of the (1-methoxycyclopropyl)methylamine pharmacophore to achieve >2,000-fold FGFR4/FGFR1 selectivity (IC₅₀ 4.70 nM vs. 10,000 nM) in the US11667631 patent series directly addresses the clinical toxicity liability of hyperphosphatemia caused by FGFR1 inhibition . Programs targeting FGF19-driven hepatocellular carcinoma or FGFR4-dependent rhabdomyosarcoma will benefit from this scaffold's unique engagement of the Cys552 residue in the FGFR4 hinge region, a feature not accessible to generic cyclopropylamine building blocks lacking the methoxy hydrogen bond acceptor [1]. The hydrochloride salt form further supports parallel synthesis libraries for SAR exploration around the naphthyridine-urea core exemplified in the patent .

CNS Drug Discovery: MAO B-Selective Irreversible Inhibitors with LSD1 Sparing

For CNS teams pursuing MAO B inhibitors for Parkinson's disease, depression, or anxiety, (1-methoxycyclopropyl)methanamine hydrochloride provides an entry point to a chemotype validated by the cis-2-methoxycyclopropylamine class for achieving potent (IC₅₀ = 5 nM), irreversible MAO B inhibition with complete LSD1 sparing . This dual selectivity (MAO B over MAO A, and MAO over LSD1) is a key differentiator from tranylcypromine-based scaffolds that carry epigenetic off-target liability [1]. The lower logP of the 1-methoxy analog (0.12 vs. 0.4–0.83 for the methyl congener) predicts superior CNS drug-likeness, including reduced phospholipidosis risk and improved brain penetration potential . Investigators can leverage the primary amine handle for rapid derivatization into N-benzyl or N-aryl analogs to probe SAR around the MAO B active site entrance cavity [2].

Physicochemical Property Optimization in Lead Series Requiring Low Lipophilicity

Programs facing lipophilicity-driven attrition (hERG binding, promiscuity, metabolic instability) should prioritize (1-methoxycyclopropyl)methanamine hydrochloride over alkyl-substituted cyclopropylamine alternatives. The measured LogP of 0.1241 for the free base represents a 0.3–0.7 log unit reduction compared to (1-methylcyclopropyl)methanamine , which translates to an estimated 2- to 5-fold increase in aqueous solubility and a favorable shift in the lipophilic ligand efficiency (LLE) metric critical for fragment-to-lead and hit-to-lead optimization [1]. The additional hydrogen bond acceptor (ether oxygen) and increased topological polar surface area (TPSA 35.25 vs. 26.02 Ų) further improve predicted Caco-2 permeability and reduce P-glycoprotein efflux liability . This makes the methoxycyclopropyl scaffold particularly attractive for oral drug discovery programs where balancing potency with ADME properties is rate-limiting.

Parallel Library Synthesis and High-Throughput Medicinal Chemistry Workflows

The hydrochloride salt form of (1-methoxycyclopropyl)methanamine (CAS 1574118-00-5) is specifically suited for automated parallel synthesis platforms. Its crystalline solid form with a sharp melting point (226–228 °C) enables accurate solid dispensing on automated weighing stations, while its enhanced aqueous solubility supports reactions in protic and mixed aqueous-organic solvent systems commonly used in high-throughput amide coupling, reductive amination, and urea formation protocols . The primary amine functionality permits chemoselective derivatization without protection/deprotection steps, and the steric environment around the amine—modulated by the geminal methoxy group—offers a distinct reactivity profile compared to unsubstituted or alkyl-substituted cyclopropylmethanamines, potentially enabling chemoselective transformations in the presence of competing nucleophiles [1]. Procurement specifications should require purity ≥95% (HPLC) and storage at 2–8 °C to maintain batch consistency across library production cycles .

Quote Request

Request a Quote for (1-Methoxycyclopropyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.